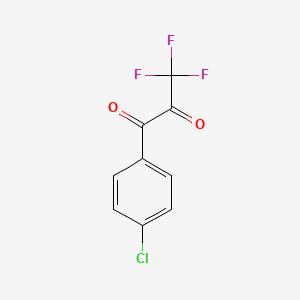

1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione

CAS No.:

Cat. No.: VC18202604

Molecular Formula: C9H4ClF3O2

Molecular Weight: 236.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4ClF3O2 |

|---|---|

| Molecular Weight | 236.57 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione |

| Standard InChI | InChI=1S/C9H4ClF3O2/c10-6-3-1-5(2-4-6)7(14)8(15)9(11,12)13/h1-4H |

| Standard InChI Key | SYVFPWUIENKHKN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C(=O)C(F)(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propane-1,2-dione core, where the first carbonyl group is bonded to a 4-chlorophenyl ring, and the second carbonyl is adjacent to a trifluoromethyl (-CF₃) group. This arrangement creates a polar, electron-deficient system that influences its reactivity in nucleophilic additions and cyclization reactions. The chlorine atom at the para position of the phenyl ring enhances the compound’s stability by reducing electron density through inductive effects, while the -CF₃ group contributes to lipophilicity and metabolic resistance.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄ClF₃O₂ |

| Molecular Weight | 236.57 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3,3,3-trifluoropropane-1,2-dione |

| CAS Number | Not publicly disclosed |

Physicochemical Characteristics

While explicit data on melting point, boiling point, and solubility are unavailable, analogous 1,2-diketones exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetone. The trifluoromethyl group likely reduces water solubility compared to non-fluorinated analogs. Spectroscopic data (e.g., IR, NMR) would show carbonyl stretches near 1700 cm⁻¹ and distinct ¹⁹F NMR signals around -60 ppm for the -CF₃ group.

Synthesis and Preparation

General Synthetic Strategies

The synthesis of 1-(4-Chlorophenyl)-3,3,3-trifluoropropane-1,2-dione typically involves multi-step organic reactions. A plausible route begins with the Friedel-Crafts acylation of chlorobenzene to install the first ketone group, followed by trifluoromethylation via nucleophilic substitution or radical pathways. Alternative methods may employ cross-coupling reactions using palladium catalysts to introduce the -CF₃ group post-diketone formation.

Optimization Challenges

Introducing the trifluoromethyl group presents challenges due to the poor nucleophilicity of fluoride ions. Recent advances in fluoroalkylation reagents, such as Umemoto’s reagent or Togni’s reagent, could facilitate this step under mild conditions . For example, the ACS study on CB₁ receptor antagonists utilized 3,3,3-trifluoropropanol in Mitsunobu reactions to install similar -CF₃-containing side chains, suggesting potential applicability to this compound’s synthesis .

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Friedel-Crafts Acylation | AlCl₃, 4-chlorobenzoyl chloride |

| 2 | Trifluoromethylation | CF₃SiMe₃, CuI, DMF, 80°C |

| 3 | Oxidation | KMnO₄, H₂O, Δ |

Applications in Pharmaceutical and Organic Chemistry

Role as a Synthetic Intermediate

The compound’s 1,2-diketone moiety is highly reactive toward condensation reactions, enabling its use in synthesizing heterocycles such as imidazoles and pyrazines. For instance, the ACS study highlighted the use of structurally related trifluoropropane derivatives in constructing imidazole-4-carboxamide CB₁ antagonists . These antagonists exhibited picomolar affinity, underscoring the pharmacological value of -CF₃ groups in enhancing target binding and metabolic stability .

Recent Advances and Future Directions

Innovations in Fluoroalkylation

Recent methodologies, such as photoredox catalysis, enable milder trifluoromethylation conditions, potentially improving the synthesis’s scalability and yield . The ACS study’s use of 3,3,3-trifluoropropanol in Mitsunobu reactions exemplifies progress in introducing -CF₃ groups without harsh reagents .

Drug Discovery Opportunities

The compound’s utility in generating slow-dissociating CB₁ antagonists (as seen in the ACS study) suggests unexplored potential in designing long-acting therapeutics for obesity or neuropathic pain . Future research could explore its derivatives as covalent inhibitors or prodrugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume